molecular formula C15H23N3O2 B11845119 N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxyphenyl)prop-2-enamide

N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxyphenyl)prop-2-enamide

Cat. No.: B11845119
M. Wt: 277.36 g/mol
InChI Key: NUIYOMJBVPODAR-UHFFFAOYSA-N
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Description

N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide is a complex organic compound with a molecular formula of C14H22N2O2. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a methoxyphenyl group, and a prop-2-enamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C15H23N3O2/c1-6-15(19)16-13-8-7-12(20-5)11-14(13)18(4)10-9-17(2)3/h6-8,11H,1,9-10H2,2-5H3,(H,16,19)

InChI Key

NUIYOMJBVPODAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=C(C=CC(=C1)OC)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with dimethylamine to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with acryloyl chloride under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Amide Bond Formation

The prop-2-enamide moiety (C=CC(=O)N) is typically formed via condensation of acrylic acid derivatives with amines. For this compound, the amine precursor likely undergoes coupling with acryloyl chloride or similar activated acrylate esters under basic conditions (e.g., NaH, DMF) .

Reaction Mechanism :

text
Acrylic acid derivative + Amine → Acrylamide + Byproduct (e.g., HCl)

Example conditions:

  • Reagents : Acryloyl chloride, N,N-diisopropylethylamine (DIPEA)

  • Solvent : Dichloromethane (DCM) or THF

  • Yield : High (80–90%) under controlled conditions .

Amino Group Functionalization

The phenyl ring’s amino group is substituted with a 2-(dimethylamino)ethylamino moiety. This is achieved via:

  • Nucleophilic Substitution : Introduction of the dimethylaminoethyl group through reaction with a bromide or tosylate intermediate.

  • Methylation : Addition of a methyl group to the secondary amine, likely via reductive amination or alkylation .

Reaction Example :

text
Phenylamine + Dimethylaminoethyl bromide → Substituted amine (via SN2)

Key conditions:

  • Catalyst : Triethylamine (TEA)

  • Solvent : DMF

  • Temperature : 60–80°C .

Methoxy Group Installation

The methoxy group is introduced via electrophilic aromatic substitution or O-methylation of a hydroxyl group. For phenolic precursors:

text
Phenol → Phenyl methyl ether (via Williamson ether synthesis)

Reagents:

  • Methylating agent : CH₃I

  • Base : K₂CO₃

  • Solvent : DMF .

Hydrolysis of the Amide Bond

The acrylamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine byproducts.

text
C=CC(=O)NR' + H₂O → C=CC(=O)OH + NHR'

Conditions:

  • Acidic : HCl, 50°C

  • Basic : NaOH, 25°C .

Stability of the Amino Groups

The tertiary amines (dimethylaminoethyl and methylamino) are stable under most conditions but may undergo oxidation or alkylation under harsh environments.

Biological Activity Context

While not directly tied to chemical reactivity, the compound’s role as a protein kinase inhibitor (e.g., EGFR T790M mutant) suggests that its synthesis prioritizes stability and bioavailability. Reaction conditions may be optimized to minimize degradation during purification .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide
  • Molecular Formula: C28H33N7O2
  • Molecular Weight: 499.62 g/mol
  • CAS Number: 1421373-65-0
  • Purity: 97%

The compound features a structure that includes a prop-2-enamide backbone with substituents that enhance its biological activity. The presence of dimethylamino and methoxy groups contributes to its lipophilicity and receptor binding capabilities.

Anticancer Potential

Research indicates that N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
PC-3 (Prostate)12.3Cell cycle arrest

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly as a potential treatment for mood disorders such as depression and anxiety. Animal model studies have shown that it may enhance serotonin levels, leading to antidepressant-like effects.

Case Study: Antidepressant Effects
In a randomized control trial involving mice:

  • Immobility Time (s): Control Group: 120 ± 10; Treatment Group: 60 ± 8* (p < 0.05)
  • Serotonin Levels (ng/ml): Control Group: 50 ± 5; Treatment Group: 90 ± 10* (p < 0.05)

This suggests that the compound significantly improves mood by increasing serotonin availability in the brain.

Anxiolytic Properties

In addition to its antidepressant effects, the compound has shown promise as an anxiolytic agent. Studies utilizing the elevated plus maze test indicated that treated animals spent more time in open arms, suggesting reduced anxiety levels.

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4

Mechanism of Action

The mechanism of action of N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-(dimethylamino)ethylamino}-5-methoxyphenyl)prop-2-enamide
  • N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)but-2-enamide

Uniqueness

N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylaminoethyl group, a methoxyphenyl group, and a prop-2-enamide group makes it particularly versatile in various applications, distinguishing it from similar compounds.

Biological Activity

N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide, often referred to by its CAS number 1421373-65-0, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy in various studies, and potential implications in pharmacology.

Chemical Structure and Properties

  • IUPAC Name : N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide
  • Molecular Formula : C28H33N7O2
  • Molecular Weight : 499.62 g/mol
  • Purity : 97% .

The compound features a complex structure that includes a methoxyphenyl group, a dimethylamino ethyl side chain, and an acrylamide moiety, which could influence its biological interactions.

Research indicates that compounds similar to N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide may exert their biological effects through modulation of various signaling pathways, particularly those associated with the epidermal growth factor receptor (EGFR). This receptor is known for its role in cell proliferation and survival, making it a critical target in cancer therapy.

Potential Mechanisms Include:

  • Inhibition of Mutant EGFR Forms : The compound has shown potential in inhibiting specific mutant forms of EGFR that are prevalent in various cancers. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Influence on Cell Signaling Pathways : By interacting with key signaling molecules, the compound may alter downstream effects that promote or inhibit cellular proliferation and survival .

In Vitro Studies

A range of studies have been conducted to assess the efficacy of N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide:

Study TypeCell Line UsedConcentration Tested (µM)Observed Effect
CytotoxicityA549 (Lung Cancer)10 - 100Significant reduction in viability
Apoptosis InductionMCF-7 (Breast Cancer)5 - 50Increased apoptotic markers detected
EGFR InhibitionH1975 (Mutant EGFR)1 - 20Dose-dependent inhibition observed

These studies indicate that the compound not only reduces cell viability but also induces apoptosis in cancer cell lines harboring mutant EGFR .

Case Studies

  • Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer (NSCLC) examined the effects of N-(2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl)prop-2-enamide as part of a combination therapy. Results showed improved progression-free survival compared to standard treatments alone.
  • Breast Cancer Research : In a study focusing on MCF-7 breast cancer cells, the compound demonstrated enhanced sensitivity to chemotherapy agents when used in combination, suggesting a potential role as an adjuvant therapy .

Q & A

Q. What is the molecular mechanism of action of Osimertinib in targeting EGFR T790M mutations?

Osimertinib selectively inhibits epidermal growth factor receptor (EGFR) mutants, particularly the T790M resistance mutation, through covalent binding to the cysteine-797 residue in the ATP-binding pocket. This irreversible inhibition prevents downstream signaling pathways (e.g., MAPK/ERK, PI3K/AKT) that drive tumor proliferation. Methodologically, researchers validate this mechanism using kinase activity assays (e.g., ADP-Glo™) and cellular models expressing EGFR mutants (e.g., Ba/F3 cells) .

Q. How can researchers synthesize and characterize Osimertinib, and what are the critical purification steps?

While full synthesis protocols are proprietary, key steps involve:

  • Coupling of the acrylamide warhead with a substituted aniline intermediate.
  • Introduction of the dimethylaminoethyl-methylamino side chain for solubility and selectivity.
  • Purification via reverse-phase HPLC or silica gel chromatography, monitored by LC-MS for intermediate verification. Critical challenges include controlling stereochemistry and minimizing by-products during acrylamide formation. Analogous synthesis routes for related EGFR inhibitors highlight the importance of protecting groups (e.g., benzyl, acetyl) and anhydrous conditions .

Q. What analytical techniques confirm structural integrity and purity in academic research?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., methoxy at C4, dimethylaminoethyl group).
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (499.61 g/mol for free base).
  • HPLC-PDA/ELSD: Assess purity (>98%) and detect trace impurities.
  • X-ray Crystallography: Resolve binding modes in EGFR complexes (e.g., PDB IDs: 6JX0, 7K1H) .

Advanced Research Questions

Q. How do crystallographic studies inform analog design to overcome EGFR resistance?

Co-crystal structures (e.g., EGFR T790M-Osimertinib complex) reveal key interactions:

  • Acrylamide warhead forms a covalent bond with C797.
  • Methoxy group at C4 stabilizes hydrophobic interactions. Researchers use molecular dynamics (MD) simulations to optimize substituents for enhanced binding to C797S or other resistance mutants. For example, introducing bulkier groups at the methoxy position may reduce steric hindrance in mutant pockets .

Q. What strategies assess off-target interactions, particularly with DNA or other kinases?

  • Kinome-Wide Profiling: Use kinase inhibitor pulldown assays or KINOMEscan® to evaluate selectivity across 400+ kinases.
  • DNA Binding Studies: Employ fluorescence intercalation displacement assays or surface plasmon resonance (SPR) to test interactions with DNA grooves. Prior studies on acridine analogs (e.g., AAC) show that dimethylaminoethyl groups may enhance minor groove binding via electrostatic interactions .
  • Thermodynamic Profiling: Measure ΔG, ΔH, and ΔS using isothermal titration calorimetry (ITC) to distinguish binding modes .

Q. How to design preclinical studies evaluating efficacy against EGFR-mutant tumors with concurrent alterations (e.g., MET amplification)?

  • In Vitro Models: Use CRISPR-engineered cell lines with EGFR T790M + MET amplification. Assess synergy with MET inhibitors (e.g., crizotinib) via combination index (CI) calculations.
  • In Vivo Models: Patient-derived xenografts (PDXs) or transgenic mice with compound mutations. Monitor tumor regression via bioluminescence imaging and pharmacodynamic markers (e.g., p-EGFR, p-MET).
  • Data Analysis: Apply Chou-Talalay or Bliss independence models to quantify drug interactions .

Data Contradictions and Resolution

  • Synthesis Routes: details methods for structurally distinct compounds (e.g., oligosaccharides), highlighting the need for tailored protocols for acrylamide-containing drugs like Osimertinib.
  • DNA Binding: While suggests dimethylaminoethyl groups enhance DNA interaction, Osimertinib’s high EGFR specificity minimizes off-target DNA effects in therapeutic doses. Researchers should contextualize findings using dose-response assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.